![molecular formula C21H13Br2NO B8071943 3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B8071943.png)

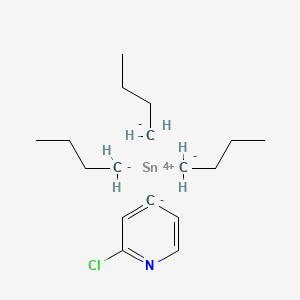

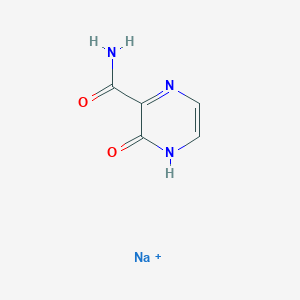

3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Descripción general

Descripción

“3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole” is a chemical compound with the molecular formula C21H13Br2NO . It is also known by other names such as “(6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine” and "(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole" .

Synthesis Analysis

The synthesis of this compound involves the use of Phenol, 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]- and Benzaldehyde .Molecular Structure Analysis

The InChI code for this compound is "1S/C21H15Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-10,12,19,21H,11H2/t19-,21+/m1/s1" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 455.1 g/mol . It has an XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass of the compound is 454.93434 g/mol and the monoisotopic mass is 452.93639 g/mol . The topological polar surface area of the compound is 14.2 Ų .Aplicaciones Científicas De Investigación

Application in Organic Light-Emitting Diodes (OLEDs):

- A study developed new hole-transport units like 10H-benzo[4,5]thieno[3,2-b]indole and 10H-benzofuro[3,2-b]indole to design bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). These compounds displayed significant thermal stability and were effective as bipolar hosts for green PHOLEDs, demonstrating high efficiency and stability (Konidena et al., 2019).

Catalysis and Organic Synthesis:

- Novel 3-phenyl-3,4-dihydro-2H-benzo[a][1,3] oxazino[5,6-c]phenazine derivatives were synthesized using a multi-component reaction catalyzed by ZnO-PTA@Fe3O4/EN-MIL-101(Cr) nanopowder. This synthesis process offers several advantages including high yields, simple procedure, and reusability of the catalyst (Taheri et al., 2020).

Pharmacological Research:

- A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles with basic side chains were synthesized and screened for potential antidepressant activity. One derivative demonstrated significant potency in the prevention of reserpine ptosis in mice (Demerson et al., 1975).

Synthesis of Heterocycles:

- A method for synthesizing substituted 6H-pyrido[2′,3′:5,6] [1,3]oxazino[3,4-a]indole via cyclization from an indoline precursor and oxidative re-aromatization was reported (He et al., 2013).

Antimicrobial Agents:

- New compounds bearing the oxazine and pyridine scaffolds were synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Some of these compounds showed significant antimicrobial activity (Desai et al., 2017).

Anticonvulsant Activity:

- A series of halo-substituted triazinoindoles were synthesized and evaluated for anticonvulsant activity. Some compounds showed excellent activity with little neurotoxicity or CNS depressant effects, comparable to standard drugs like phenytoin and carbamazepine (Kumar et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

3,10-dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQPIDWSRMFMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B8071888.png)

![3-[2-[(4Z)-4-[(2E)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]cyclopentan-1-one](/img/structure/B8071900.png)

![(5S,8R,9S,10S,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071903.png)

![1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester](/img/structure/B8071918.png)

![(3Ar,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine](/img/structure/B8071932.png)

![(1S,2R,3S,4R)-4-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol](/img/structure/B8071963.png)